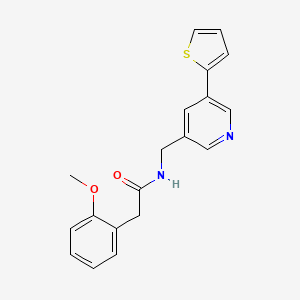

2-(2-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(2-methoxyphenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-23-17-6-3-2-5-15(17)10-19(22)21-12-14-9-16(13-20-11-14)18-7-4-8-24-18/h2-9,11,13H,10,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPBMMIVSZKINR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the methoxyphenyl derivative and introduce the thiophenyl-pyridinyl moiety through a series of coupling reactions. The final step often involves the formation of the acetamide linkage under mild conditions to avoid decomposition of sensitive intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The acetamide linkage can be reduced to an amine.

Substitution: The thiophenyl-pyridinyl moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of 2-(2-hydroxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide.

Reduction: Formation of 2-(2-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)ethylamine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the thiophenyl-pyridinyl moiety can form hydrogen bonds or π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues in SARS-CoV-2 Main Protease Inhibition

highlights several pyridine-containing acetamides studied as SARS-CoV-2 main protease inhibitors. Key structural and functional comparisons include:

Key Observations :

Anticancer Activity of Thiophene- and Pyridine-Containing Acetamides

and report acetamide derivatives with anticancer properties. Comparisons with the target compound:

Key Observations :

- The target compound lacks the thiadiazole or quinazoline moieties found in highly active analogs (e.g., 7d, 39), which are known to enhance DNA intercalation or kinase inhibition .

- Its thiophene-pyridine core may support moderate activity against cancer cell lines, but structural optimization (e.g., introducing sulfonamide groups) could improve potency .

Physicochemical and Crystallographic Properties

and provide insights into structural stability and intermolecular interactions:

Key Observations :

- The absence of a thiazole or benzylthio group might limit coordination capabilities observed in metal-binding analogs .

Biological Activity

The compound 2-(2-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure includes a methoxyphenyl group, a thiophenyl moiety, and a pyridine ring. The presence of these functional groups is anticipated to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 345.43 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, heterocyclic compounds often demonstrate significant inhibition against viral polymerases. Although specific data on This compound is limited, its structural analogs have shown promising results against viruses such as Hepatitis C and HIV .

Anti-inflammatory Effects

Compounds containing thiophene and pyridine rings have been associated with anti-inflammatory activity. For example, derivatives of pyrimidine have demonstrated potent inhibition of COX-2, an enzyme involved in inflammation. The IC50 values for related compounds have been reported as low as , indicating strong anti-inflammatory potential . This suggests that This compound may also possess similar properties.

The proposed mechanism of action for compounds with similar structures often involves modulation of signaling pathways related to inflammation and immune response. The interaction with key enzymes or receptors can lead to downstream effects that mitigate inflammatory responses or viral replication.

Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of related compounds, it was found that certain derivatives inhibited the NS5B RNA polymerase by over 95% in vitro. The IC50 values for these compounds ranged from to . While direct studies on our compound are necessary, these findings suggest potential antiviral activity.

Study 2: Anti-inflammatory Activity

A comparative analysis of several thiophene-containing compounds revealed significant anti-inflammatory effects in animal models. The tested derivatives showed reduced expression of iNOS and COX-2 mRNA, indicating their effectiveness in lowering inflammation markers .

Q & A

Q. What are the common synthetic routes for synthesizing 2-(2-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide?

- Methodological Answer : A two-step approach is often employed: (i) Substitution reaction : React 2-methoxyphenylacetic acid derivatives with a pyridinyl-thiophene intermediate under alkaline conditions to form the acetamide backbone . (ii) Condensation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with triethylamine in dichloromethane to facilitate amide bond formation, as demonstrated in analogous N-substituted acetamide syntheses .

- Key Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O, ~1667 cm⁻¹) and amide N-H (~3468 cm⁻¹) stretches .

- ¹H/¹³C NMR : Assign methoxy (δ 3.8 ppm), thiophene protons (δ 6.9–7.5 ppm), and pyridine carbons (δ 120–150 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+1]⁺ peak at m/z 430.2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Methodological Answer :

- Solvent Selection : DMF enhances solubility of aromatic intermediates, while dichloromethane is optimal for coupling reactions .

- Catalyst Screening : Test bases like K₂CO₃ (1.5 mol equiv.) to deprotonate intermediates and accelerate condensation .

- Temperature Control : Stirring at room temperature minimizes side reactions, as shown in thiophene-containing acetamide syntheses .

Q. How can discrepancies in NMR data (e.g., unexpected splitting patterns) be resolved?

- Methodological Answer :

- Solvent Effects : Use deuterated DMSO to resolve proton exchange broadening in amide NH groups .

- Advanced 2D NMR : Employ HSQC/HMBC to assign overlapping signals in the pyridine-thiophene region .

- Dynamic Effects : Investigate rotational barriers around the acetamide bond using variable-temperature NMR .

Q. What computational strategies predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Model interactions with targets like PPAR-γ (for hypoglycemic activity) using AutoDock Vina, referencing thiophene-containing analogs .

- DFT Calculations : Analyze HOMO-LUMO gaps (~4.5 eV) to predict electron-deficient regions for electrophilic attack .

- ADMET Prediction : Use SwissADME to assess blood-brain barrier permeability and CYP450 interactions .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodological Answer :

- Substituent Variation : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to modulate electron density and binding affinity .

- Bioisosteric Replacement : Substitute thiophene with furan or pyrazole rings to evaluate impact on target engagement .

- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (amide NH, methoxy O) using Schrödinger’s Phase .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s metabolic stability?

- Methodological Answer :

- In Vitro Assays : Compare microsomal stability in human vs. rodent liver microsomes to identify species-specific discrepancies .

- Isotope Labeling : Use ¹⁴C-labeled acetamide to trace metabolic pathways via LC-MS/MS .

- Enzyme Inhibition : Test cytochrome P450 isoforms (e.g., CYP3A4) to pinpoint enzymatic degradation hotspots .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating the hypoglycemic activity of this compound?

- Methodological Answer :

- Streptozotocin-Induced Diabetic Mice : Dose at 50–100 mg/kg/day for 14 days and monitor blood glucose via glucometer .

- OGTT Assay : Administer 2 g/kg glucose after fasting and measure glucose tolerance at 0, 30, 60, and 120 minutes .

- Toxicity Screening : Assess liver/kidney function via ALT, AST, and creatinine levels post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.